

Sor-C13 vs. Existing Chemotherapy: A Comparative Analysis for Researchers

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Compound of Interest		
Compound Name:	Sor-c13	
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This guide provides a detailed comparison of the novel investigational drug **Sor-C13** with established chemotherapy agents for researchers, scientists, and drug development professionals. The information is compiled from available clinical and preclinical data.

Sor-C13 is a first-in-class inhibitor of the transient receptor potential cation channel, subfamily V, member 6 (TRPV6).[1][2] It has been granted orphan drug status by the U.S. Food and Drug Administration for the treatment of pancreatic and ovarian cancers.[2] This document contrasts the available data on **Sor-C13** with the profiles of standard-of-care chemotherapies for these indications.

Mechanism of Action: A Tale of Two Strategies

Existing chemotherapies primarily target rapidly dividing cells through cytotoxic mechanisms, often leading to significant side effects. In contrast, **Sor-C13** employs a targeted approach by inhibiting the TRPV6 calcium channel, which is overexpressed in various solid tumors and plays a role in cancer cell proliferation and survival.[1][2]

Sor-C13: This synthetic peptide selectively binds to and inhibits the TRPV6 calcium channel.[2] [3] This channel is crucial for calcium influx into cancer cells. By blocking this channel, **Sor-C13** disrupts downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is implicated in multiple oncogenic processes like proliferation, metastasis, angiogenesis, and resistance to apoptosis.[4]

Standard Chemotherapy:



- Platinum-based drugs (e.g., Carboplatin, Cisplatin, Oxaliplatin): These agents form adducts with DNA, interfering with DNA repair and replication, ultimately leading to cell death.[5] They are a cornerstone in treating ovarian and pancreatic cancers.[5][6][7][8][9][10][11][12]
- Taxanes (e.g., Paclitaxel, Docetaxel): These drugs disrupt the function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. The combination of a taxane and a platinum-based drug is a standard first-line treatment for advanced ovarian cancer.[5][6]
- Antimetabolites (e.g., Gemcitabine, 5-fluorouracil, Capecitabine): These drugs mimic normal
 metabolites and interfere with the synthesis of DNA and RNA.[7][8][9][10][13] Gemcitabine is
 a common treatment for pancreatic cancer.[7][8][9][10][13]
- Topoisomerase inhibitors (e.g., Irinotecan, Topotecan): These agents block topoisomerase enzymes, which are necessary for DNA replication and repair.[7][8][9][10] Irinotecan is a component of the FOLFIRINOX regimen for pancreatic cancer.[7][10][13]
- Anthracyclines (e.g., Doxorubicin, Liposomal Doxorubicin): These drugs work by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, leading to DNA damage and cell death.[5] Liposomal doxorubicin is used in the treatment of recurrent ovarian cancer.
 [5][12]

Comparative Data Presentation

The following tables summarize the available quantitative data for **Sor-C13** from its Phase I clinical trial and provide a general overview of the efficacy and toxicity of standard chemotherapy regimens for pancreatic and ovarian cancers. It is important to note that this is not a direct head-to-head comparison from a single study.

Table 1: Efficacy of Sor-C13 (Phase I Trial) in Advanced Solid Tumors



Endpoint	Result	Citation
Number of Evaluable Patients	22	[14][15][16]
Stable Disease	54.5% of patients	[14][15][16]
Duration of Stable Disease	2.8 to 12.5 months	[14][15][16]
Best Response (Pancreatic Tumor)	27% reduction in tumor size	[14][15][16]
Biomarker Response (Pancreatic Tumor)	55% reduction in CA19-9 levels	[14][15][16]

Table 2: General Efficacy of Standard Chemotherapy for Advanced Ovarian Cancer

Regimen	Overall Response Rate	Citation
Alkylating agents (monotherapy)	33% - 65%	[6]
Taxane-Platinum combinations	Standard of care, widely used	[6]

Table 3: General Efficacy of Standard Chemotherapy for Pancreatic Cancer

Regimen	Use Case	Citation
FOLFIRINOX	Metastatic Pancreatic Cancer	[13]
Gemcitabine + Nab-paclitaxel	Metastatic Pancreatic Adenocarcinoma	[13]
Gemcitabine (monotherapy)	Unresectable Pancreatic Cancer	[13]

Table 4: Safety and Tolerability of Sor-C13 (Phase I Trial)



Adverse Event Profile	Details	Citation
Drug-related Serious Adverse Events	None reported	[14][15][16]
Dose-Limiting Toxicities (DLTs)	Asymptomatic, transient Grade 2 hypocalcemia (4 patients); Unrelated Grade 3 anemia and atrial fibrillation (1 patient each)	[14][15][16]
Most Common Treatment- Emergent Adverse Events	Metabolism and nutrition disorders (65%), Gastrointestinal disorders (48%), Infections and infestations	[14]
Notable Grade 3 Adverse Events (possibly drug-related)	Urticaria (definitely related), elevated ALT/AST, headache, hypokalemia	[14][15][16]
Maximum Tolerated Dose (MTD)	Not established (safe and tolerated up to 6.2 mg/kg)	[14][15][16]

Table 5: Common Toxicities of Standard Chemotherapies

Chemotherapy Class	Common Side Effects
Platinum-based drugs	Nephrotoxicity, ototoxicity, nausea, vomiting
Taxanes	Myelosuppression, neuropathy, hair loss
Antimetabolites	Myelosuppression, mucositis, hand-foot syndrome
Topoisomerase inhibitors	Diarrhea, myelosuppression
Anthracyclines	Cardiotoxicity, myelosuppression, hair loss

Experimental Protocols

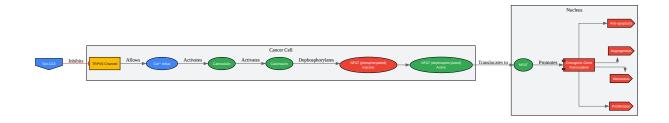


Sor-C13 Phase I Clinical Trial (NCT01578564)

- Study Design: This was an open-label, dose-escalation (3+3 design) Phase I study.[14][15]
- Patient Population: Patients with advanced solid tumors of epithelial origin that were non-responsive to standard-of-care treatments.[2] A total of 23 patients were enrolled.[14][15][16]
- Treatment Regimen: **Sor-C13** was administered intravenously. The dosing schedule was on days 1-3 and 8-10 of a 21-day cycle.[14][15]
- Dose Escalation: Doses ranged from 1.375 mg/kg to 6.2 mg/kg, administered via a 20-minute or 90-minute infusion.[14][15][16]
- Primary Objectives: To assess the safety, tolerability, and pharmacokinetics of Sor-C13.[14]
 [15]
- Secondary Objectives: To assess the pharmacodynamics and efficacy of **Sor-C13**.[14][15]
- Toxicity Assessment: Evaluated using the National Cancer Institute (NCI) Common
 Terminology Criteria for Adverse Events (CTCAE) version 4.0. Dose-limiting toxicities were assessed within the first treatment cycle.[14][15][16]
- Tumor Evaluation: Assessed using Response Evaluation Criteria in Solid Tumors (RECIST)
 1.1 after two cycles.[14][15][16]
- Pharmacokinetics: Blood samples were collected on Days 1, 3, 8, and 10 of Cycle 1 to determine the pharmacokinetic profile of Sor-C13.[14]

Visualizations Signaling Pathway of Sor-C13



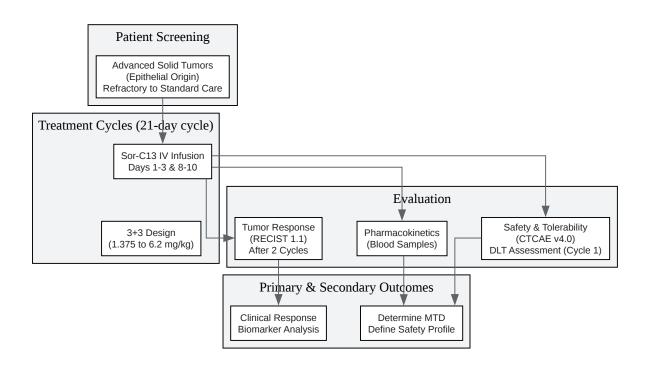


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Caption: Sor-C13 inhibits the TRPV6 channel, blocking downstream oncogenic signaling.

Experimental Workflow of Sor-C13 Phase I Trial





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Caption: Workflow of the Phase I clinical trial of Sor-C13.

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